

A Comprehensive Technical Guide to ASTM A924 for Metallic-Coated Steel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A924

Cat. No.: B1666455

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of ASTM **A924/A924M**, the standard specification that establishes the general requirements for steel sheet, metallic-coated by the hot-dip process. This standard is fundamental for applications demanding robust corrosion resistance. The metallic coatings, including zinc, zinc-iron alloy, aluminum, and various alloys thereof, are applied to a range of steel grades such as Commercial Steel (CS), Forming Steel (FS), and Drawing Steel (DS). This document details the core requirements of **ASTM A924**, including coating weight designations, dimensional tolerances, and mechanical properties, alongside detailed experimental protocols for key quality control tests.

Scope and Significance of ASTM A924

ASTM **A924/A924M** serves as a foundational specification for hot-dip metallic-coated steel sheet, which is produced in coils and cut lengths. The primary purpose of these coatings is to provide corrosion protection.^[1] The standard outlines the general requirements that apply to various product specifications, which in turn detail specific needs for strength, heat resistance, paintability, and formability.

The specification covers a variety of metallic coatings, including:

- Zinc or zinc-iron alloy coated
- Zinc-5% aluminum alloy coated

- 55% aluminum-zinc alloy coated
- Aluminum-coated
- Terne (lead-tin alloy) coated
- Zinc-aluminum-magnesium alloy coated[1][2]

It is crucial to note that in cases of conflict, the requirements of the individual product specifications take precedence over this general specification.

Quantitative Data and Tolerances

The following tables summarize the key quantitative requirements as specified under or referenced by **ASTM A924**.

Table 1: Coating Weight Designations for Zinc-Coated (Galvanized) Steel Sheet (per ASTM A653/A653M)

Coating Designation	Minimum Triple-Spot Test (oz/ft ²)	Minimum Single-Spot Test (oz/ft ²)
G30	0.30	0.25
G40	0.40	0.30
G60	0.60	0.50
G90	0.90	0.80
G115	1.15	1.00

Note: The triple-spot test is an average of three specimens taken from the center and near each edge of the sheet. The single-spot test refers to the minimum coating weight on any individual specimen.

Table 2: Thickness Tolerances for Metallic-Coated Steel Sheet (in inches)

Specified Width	Specified Thickness	Tolerance (plus or minus)
To 32, incl.	through 0.023	0.003
Over 0.023 through 0.043	0.004	
Over 0.043 through 0.061	0.005	
Over 32 to 40, incl.	through 0.023	0.003
Over 0.023 through 0.043	0.004	
Over 0.043 through 0.061	0.005	
Over 40 to 60, incl.	through 0.023	0.004
Over 0.023 through 0.043	0.005	
Over 0.043 through 0.061	0.006	
Over 60 to 72, incl.	through 0.023	0.004
Over 0.023 through 0.043	0.005	
Over 0.043 through 0.061	0.006	

Source: Adapted from data in ASTM A924/A924M.[2]

Table 3: Typical Mechanical Properties of Common Steel Grades (per ASTM A653/A653M)

Steel Designation	Yield Strength (MPa)	Tensile Strength (MPa)	Elongation in 50mm (%)
CS Type A	170 - 380	-	≥ 20
CS Type B	205 - 380	-	≥ 20
CS Type C	170 - 410	-	≥ 15
FS Type A	170 - 310	-	≥ 26
FS Type B	205 - 345	-	≥ 24
DDS	140 - 240	-	≥ 32

Note: These are typical, non-mandatory property ranges.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 4: Flatness Tolerances for Cut Lengths (Not Specified to Restricted Flatness)

Specified Thickness (in.)	Specified Width (in.)	Flatness Tolerance (in.)
Over 0.019 through 0.032	To 36, incl.	3/8
Over 36 to 60, incl.	5/8	
Over 60 to 72, incl.	7/8	
Over 0.032 through 0.057	To 36, incl.	1/4
Over 36 to 60, incl.	3/8	
Over 60 to 72, incl.	5/8	
Over 0.057	To 36, incl.	1/4
Over 36 to 60, incl.	3/8	
Over 60 to 72, incl.	1/2	

Note: This table applies to all designations except Structural Steel (SS), High-Strength Low-Alloy Steel (HSLAS), and HSLAS-F.[\[1\]](#)[\[6\]](#)

Experimental Protocols

Detailed methodologies for key experiments cited in ASTM **A924** are crucial for ensuring product quality and adherence to the standard.

Coating Weight Determination: Weigh-Strip-Weigh Method (ASTM A90/A90M)

This destructive test method provides a highly accurate measurement of the metallic coating weight.

Methodology:

- Specimen Preparation: Samples are cut from the steel article, ensuring a minimum surface area of 5.08 square inches.[7]
- Initial Weighing: Each specimen is weighed to the nearest 0.01 grams using an analytical balance to determine the total weight of the steel and its coating.[7]
- Coating Stripping: The specimen is immersed in a stripping solution, typically a mixture of hydrochloric acid and an inhibitor, which selectively dissolves the coating without affecting the steel substrate.[8] The immersion continues until the evolution of hydrogen gas ceases. [9]
- Post-Stripping Cleaning: The stripped specimen is cleaned with a solvent to remove any residual solution, rinsed, and thoroughly dried.[7]
- Final Weighing: The cleaned and dried specimen is weighed again to determine the mass of the steel substrate.[10]
- Calculation: The coating weight is calculated as the difference between the initial and final weights. This value is then typically expressed in ounces per square foot or grams per square meter.[10]

Coating Weight Determination: X-Ray Fluorescence (XRF) Method (ASTM A754/A754M)

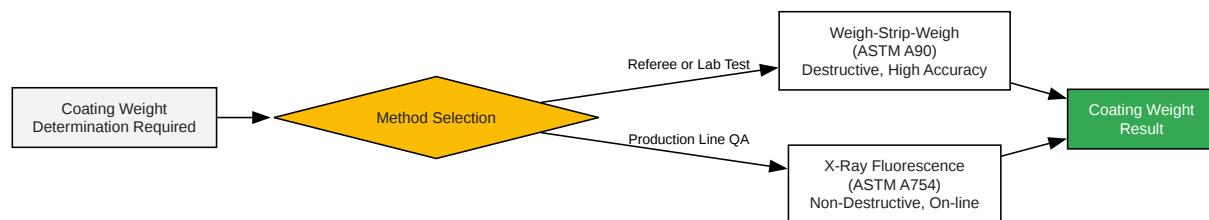
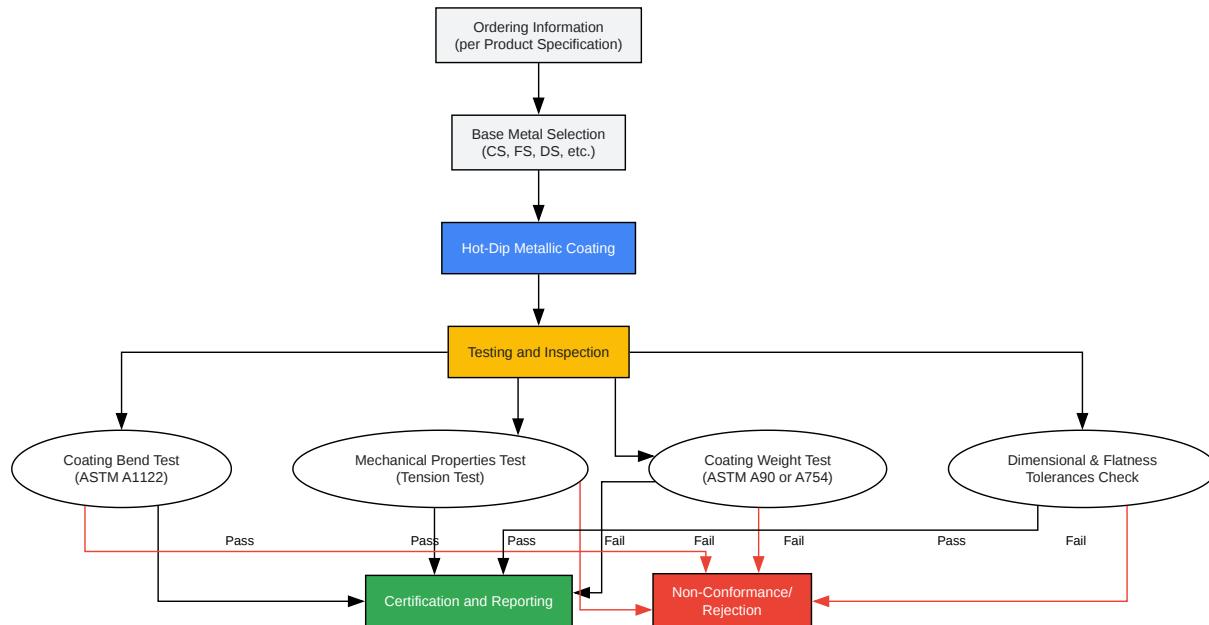
This non-destructive method is widely used for on-line measurements during continuous production.

Methodology:

- Principle: The material is bombarded with high-energy X-rays, causing the atoms in the metallic coating to emit secondary (fluorescent) X-rays.[11] The intensity and energy of these emitted rays are measured to determine the coating's thickness and composition.[11]
- Instrumentation: The XRF instrument can utilize either an X-ray tube or an isotope source. [12] The equipment is operated to ensure the area of fluorescence falls within specified ranges (970 to 3200 mm² for X-ray tube gauges and 3200 to 9000 mm² for isotope gauges). [11]

- Calibration: The instrument must be calibrated using standards of known coating weights.
- Measurement: For on-line testing, the XRF gauge traverses the width of the moving steel sheet, taking multiple readings. A triple-spot measurement is often calculated from these readings to characterize the coating weight across the sheet.[11]
- Data Analysis: The collected data is used to calculate the coating weight, which is reported in the appropriate units (e.g., g/m² or oz/ft²).

Coating Adhesion Assessment: Coating Bend Test (ASTM A1122/A1122M)



This test evaluates the adhesion of the metallic coating to the steel substrate.

Methodology:

- Specimen Preparation: A flat sample, typically 10 mm wide and at least 150 mm long, is cut from the coated sheet.[13] The edges of the specimen should be rounded.[13]
- Bending Procedure: The specimen is bent 180 degrees around a mandrel with a specified diameter, which is typically a multiple of the sheet's thickness (t-bend rating).[14] The bending is performed with the coated surface facing outward.[13] The process is repeated with progressively smaller bend radii (fewer thicknesses of metal) until coating failure is observed.[15]
- Evaluation: After each bend, the deformed area is examined for signs of coating failure, such as flaking, peeling, or cracking, under 4X magnification.[13] The presence of cracks alone does not necessarily indicate poor adhesion unless the coating can be easily peeled away. [13] The t-bend rating is the minimum number of thicknesses around which the sheet can be bent without coating delamination.[14]

Visualizing the ASTM A924 Workflow

The following diagrams illustrate key logical relationships and workflows inherent to the application of the ASTM A924 standard.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. unitedmetalproducts.info [unitedmetalproducts.info]
- 2. ASTM A924 - COSASTEEL [cosasteel.com]
- 3. ASTM A653/A653M-2023 – Dana Steel - Manufacturer of GI | AZ [danasteel.com]
- 4. ASTM A653 Galvanized Steel - COSASTEEL [cosasteel.com]
- 5. materials.gelsonluz.com [materials.gelsonluz.com]
- 6. nsfellows.com [nsfellows.com]
- 7. infinitalab.com [infinitalab.com]
- 8. labsinus.com [labsinus.com]
- 9. womicsteel.com [womicsteel.com]
- 10. galvanizeit.org [galvanizeit.org]
- 11. infinitalab.com [infinitalab.com]
- 12. codehub.building.govt.nz [codehub.building.govt.nz]
- 13. Bend Testing Procedure for Plated Materials | Sharretts Plating [sharrettsplating.com]
- 14. img.antpedia.com [img.antpedia.com]
- 15. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to ASTM A924 for Metallic-Coated Steel]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666455#understanding-the-scope-of-astm-a924-for-metallic-coated-steel>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com